molecular formula C9H11BClNO3 B1461721 (4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid CAS No. 874460-05-6

(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid

Cat. No. B1461721
CAS RN: 874460-05-6
M. Wt: 227.45 g/mol
InChI Key: VQLHHAJGSFUYCS-UHFFFAOYSA-N
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Description

“(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid” is a chemical compound . It is a type of boronic acid, which are compounds that contain a boron atom bonded to three oxygen atoms . The specific structure of this compound includes a carbamoyl group (CONH2) and a 2-chloroethyl group (C2H4Cl) attached to the phenyl ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring (a six-membered carbon ring) with a boronic acid group, a carbamoyl group, and a 2-chloroethyl group attached . The exact molecular weight is 227.452 Da .


Chemical Reactions Analysis

Boronic acids, including “this compound”, can participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura coupling, which forms carbon-carbon bonds . Additionally, phenylboronic pinacol esters, a type of boronic ester, are susceptible to hydrolysis, especially at physiological pH .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Optical Material Development

Aryl boronic acids, including derivatives like (4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid, are utilized in the development of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. By undergoing cyclic-esterification with dihydric alcohols, non-RTP and ML active phenylboronic acids can be transformed into long-lived RTP emitters and bright ML dyes. These materials have applications in the creation of new optical materials with tailored photophysical properties, which are useful in various fields including display technologies, security inks, and sensor development (Zhang et al., 2018).

Nanotechnology and Sensor Development

Phenyl boronic acids are key components in the fabrication of nanoscale devices and sensors. For instance, they serve as binding ligands for saccharide recognition due to their ability to form reversible covalent bonds with diols, which is crucial in the development of glucose sensors and other biosensors. This attribute also allows them to anchor hydrophilic polymers to hydrophobic surfaces like graphene or carbon nanotubes, leading to innovations in nanotechnology and materials science (Mu et al., 2012).

Catalysis

Boronic acids, including this compound, find applications in catalysis, particularly in facilitating dehydrative condensation between carboxylic acids and amines. They act as catalysts by enabling the formation of amidation products under mild conditions, which is a key reaction in peptide synthesis and other organic transformations (Wang et al., 2018).

Chemical Synthesis

In chemical synthesis, this compound and its derivatives are used as intermediates in the synthesis of complex molecules, such as phosphorescent ligands and other heterocyclic compounds. These synthesized materials have potential applications in OLEDs, sensors, and other electronic devices (Xi-cun, 2010).

Multifunctional Compound Development

The introduction of functional groups such as aminophosphonic acid into boronic acids leads to the creation of multifunctional compounds with potential applications in medicine, agriculture, and industrial chemistry. These compounds can act as intermediates for further chemical modifications or as active molecules in the development of new therapeutic agents (Zhang et al., 2017).

Safety and Hazards

Boronic acids, including “(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid”, can be harmful if swallowed . They should be handled with care, and any contact with the skin or eyes should be avoided . In case of contact, rinse immediately with plenty of water and seek medical attention .

properties

IUPAC Name

[4-(2-chloroethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClNO3/c11-5-6-12-9(13)7-1-3-8(4-2-7)10(14)15/h1-4,14-15H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLHHAJGSFUYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCCl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657452
Record name {4-[(2-Chloroethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874460-05-6
Record name {4-[(2-Chloroethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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